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Methyl 2-{2-[2-(acetylamino)propanoylamino]propanoylamino}propanoate

Cat. No.: B1277543
CAS No.: 26910-17-8
M. Wt: 287.31 g/mol
InChI Key: FKSWBCPVKXRWMC-UHFFFAOYSA-N
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Description

Elucidating Fundamental Principles of Peptide Conformation through Ac-Ala-Ala-Ala-OMe

The study of Ac-Ala-Ala-Ala-OMe and similar short alanine (B10760859) oligomers has been instrumental in unraveling the intrinsic conformational preferences of the alanine residue, which is a common amino acid in proteins. These simple models allow researchers to isolate and study the forces that dictate secondary structure formation without the complexities of larger protein systems. A wealth of spectroscopic and theoretical data has shown that short alanine oligomers predominantly adopt a polyproline II (PPII) conformation in aqueous solutions. pnas.org The PPII helix is a left-handed, extended helical structure that is increasingly recognized as a significant conformation in unfolded states of proteins and in biologically active peptides. pnas.orgwustl.edu

Investigations into Ac-Ala-Ala-Ala-OMe and its analogs help to delineate the roles of various factors, such as solvation, in stabilizing specific conformations. pnas.org For instance, the change in solvent from water to trifluoroethanol can cause a disappearance of the PPII structure, highlighting the crucial role of hydration in maintaining this conformation. pnas.org

Ac-Ala-Ala-Ala-OMe as a Canonical Tri-Alanine Model System

Ac-Ala-Ala-Ala-OMe is considered a canonical model for tri-alanine peptides. Its blocked N-terminus (acetyl group) and C-terminus (methyl ester group) remove the charged ends that would exist in a free tri-alanine, allowing researchers to focus on the conformational preferences of the peptide backbone itself. This is crucial for comparing experimental results with theoretical calculations, which often employ such blocked peptides. nih.gov

Table 1: Predominant Conformations of Alanine-based Peptides in Aqueous Solution

Conformation Description Typical Dihedral Angles (Φ, Ψ)
Polyproline II (PPII) Left-handed, extended helix with three residues per turn. (-75°, +145°)
Right-handed α-helix Common helical structure in proteins. (-57°, -47°)
β-sheet Extended structure formed by hydrogen bonding between adjacent strands. (-119°, +113°) for parallel, (-139°, +135°) for antiparallel

Data sourced from various conformational studies of peptides. pnas.org

Historical Development of Conformational Studies on Short Alanine Oligomers

The study of short alanine peptides has a rich history, evolving from early theoretical calculations to sophisticated experimental techniques. Initially, in-vacuo calculations suggested that a turn-like conformation (C7eq) would be most stable for an alanine dipeptide. pnas.org However, experimental evidence, particularly from circular dichroism studies, pointed towards the significance of the PPII conformation in aqueous solution, a concept first proposed by Tiffany and Krimm. pnas.org

Over the years, a multitude of spectroscopic methods have been employed to probe the conformational preferences of alanine oligomers. researchgate.net These include:

Nuclear Magnetic Resonance (NMR): Provides information on dihedral angles and through-space proximities of atoms. pnas.orgnih.gov

Infrared (IR) and Raman Spectroscopy: Sensitive to the vibrational modes of the peptide backbone, which differ between conformations. nih.govnih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): Chiroptical techniques that are highly sensitive to the secondary structure of peptides. wustl.eduresearchgate.net

These experimental approaches, in conjunction with increasingly accurate molecular dynamics simulations, have provided a detailed picture of the conformational landscape of short alanine peptides like Ac-Ala-Ala-Ala-OMe. nih.govnih.govresearchgate.net This body of work has established that the conformational preferences of even simple peptides are a complex interplay of intrinsic structural tendencies and interactions with the solvent environment. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N3O5 B1277543 Methyl 2-{2-[2-(acetylamino)propanoylamino]propanoylamino}propanoate CAS No. 26910-17-8

Properties

IUPAC Name

methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5/c1-6(13-9(4)16)10(17)14-7(2)11(18)15-8(3)12(19)20-5/h6-8H,1-5H3,(H,13,16)(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSWBCPVKXRWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949705
Record name 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-1-[(1-methoxy-1-oxopropan-2-yl)imino]propan-2-yl}propanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26910-17-8
Record name Methyl-N-acetyl-N-L-alanyl-N-L-alanyl alaninate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334327
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-1-[(1-methoxy-1-oxopropan-2-yl)imino]propan-2-yl}propanimidic acid
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Conformational Ensemble and Dynamic Transitions of Ac Ala Ala Ala Ome

Characterization of Preferred Conformational States of Ac-Ala-Ala-Ala-OMe

The conformational behavior of Ac-Ala-Ala-Ala-OMe in solution is not defined by a single, rigid structure but rather by a heterogeneous distribution of conformers. d-nb.info This dynamic nature arises from the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. Spectroscopic studies, particularly Fourier-transform infrared (FTIR) spectroscopy, reveal an asymmetric amide I band shape for Ac-Ala-Ala-Ala-OMe when dissolved in deuterium (B1214612) oxide (D₂O), which is indicative of this conformational heterogeneity. d-nb.info The principal conformational states populated in this ensemble include various helical forms and the Polyproline II (PPII) structure.

Alanine (B10760859) oligomers are known to possess a significant propensity for forming helical structures. This tendency is a key factor in the early stages of protein folding. For short peptides like Ac-Ala-Ala-Ala-OMe, this manifests as a competition between different types of helices.

The 3₁₀-helix is a tightly wound helix characterized by a repeating pattern of (i, i+3) hydrogen bonds, forming a series of consecutive β-turns. It is a common secondary structure element in short peptides. While direct structural determination of Ac-Ala-Ala-Ala-OMe as a pure 3₁₀-helix is complex due to its flexibility in solution, studies on closely related peptides provide strong evidence for its formation. The introduction of α-aminoisobutyric acid (Aib), a potent helix-promoting residue, into alanine-based tripeptides has been shown to strongly favor the formation of 3₁₀-helices. nih.govwustl.edu For instance, peptides like Ac-Aib-Ala-Ala-OMe show a marked shift towards helical conformations, predominantly of the 3₁₀-type. nih.govwustl.edufigshare.com This suggests that the inherent tendency of the alanine sequence itself is conducive to adopting this conformation. Theoretical studies and spectroscopic evidence from gas-phase experiments on similar short peptides also point to the formation of incipient 3₁₀-helical structures. acs.org

The α-helix, defined by (i, i+4) hydrogen bonds, is the canonical helical structure in proteins. For short, unconstrained peptides, the 3₁₀-helix is often more stable due to more favorable short-range interactions. explorationpub.com However, the α-helical conformation can become more populated as the peptide chain lengthens. In peptides longer than nine residues, α-helix formation often becomes favored over the 3₁₀-helix. biorxiv.org In studies of oligopeptides containing Aib, which is a strong helix promoter, peptides with eight or more residues, such as Boc-(L-Leu-Aib)₄-OMe, preferentially form α-helices. researchgate.net While less likely to be the dominant conformer for a tripeptide like Ac-Ala-Ala-Ala-OMe, the α-helical state remains an accessible conformation within its energetic landscape, particularly as a transient or partially formed structure.

The conformational landscape of peptides is often characterized by the coexistence of multiple structures in equilibrium. It is common for peptides to exhibit characteristics of both 3₁₀- and α-helices, particularly in solution. researchgate.net This can manifest as a "mixed" helix, where segments of the peptide adopt one helical form that transitions into the other, or as a dynamic equilibrium where the peptide rapidly interconverts between the two states. For example, dodecapeptides composed of L-valine and Aib have been shown to exist as a mixture of α- and 3₁₀-helical structures in solution. acs.org Theoretical and experimental studies suggest that at the interface of different environments, such as water and a non-polar solvent, peptides can stabilize a mixed 3₁₀/α-helix conformation. explorationpub.com

Table 1: Comparison of Helical Structures

Feature3₁₀-Helixα-Helix
Hydrogen Bonding Pattern i → i+3i → i+4
Residues per Turn 3.03.6
Stability in Short Peptides Generally more stableGenerally less stable
Associated Turn Type β-turn (10-membered ring)α-turn (13-membered ring)

A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. This creates a 10-membered ring. The 3₁₀-helix can be considered a series of overlapping β-turns. Given the propensity of Ac-Ala-Ala-Ala-OMe to form 3₁₀-helices, the β-turn is an inherent structural feature.

Studies on various tripeptide analogs highlight the prevalence of β-turn structures.

In peptides of the sequence Boc-Ala-Xxx-Ala-OMe, where Xxx is a cyclic α,α-disubstituted amino acid like Ac₅c or Ac₆c, the molecules adopt folded β-turn conformations.

The introduction of an aza-phenylalanine residue into a tripeptide sequence, as in Boc-Xaa-azaPhe-Ala-OMe, was shown to induce a stable type II β-turn conformation. nih.gov

Ferrocene-based dipeptide analogs can also form β-turn structures, where an interchain hydrogen bond creates a 10-membered ring. rsc.org

At serine-proline sequences within peptides, type I β-turns are overwhelmingly favored, stabilized by a hydrogen bond between the serine hydroxyl group and the amide N-H of the i+2 residue. biorxiv.org

These findings in analogous systems underscore the stability and accessibility of the β-turn motif for tripeptide sequences, supporting its role as a key conformational element within the dynamic ensemble of Ac-Ala-Ala-Ala-OMe.

β-Turn Motifs within Ac-Ala-Ala-Ala-OMe Analogs

Type I β-Turns

The Type I β-turn is one of the most common reverse turn conformations found in proteins. It is characterized by specific dihedral angles of the i+1 and i+2 residues that accommodate the 10-atom hydrogen-bonded ring. For alanine-rich sequences, the formation of a Type I β-turn is a recognized conformational possibility. In the context of Ac-Ala-Ala-Ala-OMe, a Type I β-turn would involve a hydrogen bond between the acetyl carbonyl (i) and the amide NH of the third alanine residue (i+3). Studies on similar peptide fragments suggest that while possible, these turns may exist in equilibrium with other conformations in solution. biorxiv.orgacs.org The ideal dihedral angles for the central residues in a Type I β-turn are presented in Table 1.

Residue φ (phi) ψ (psi)
i+1 -60° -30°
i+2 -90°

Table 1: Ideal Dihedral Angles for a Type I β-Turn. This table outlines the canonical backbone dihedral angles for the central two residues (i+1 and i+2) that define a Type I β-turn structure.

Type II β-Turns

Type II β-turns represent another major class of four-residue reverse turns. They differ from Type I turns primarily in the orientation of the peptide bond between residues i+1 and i+2. A key characteristic of Type II turns is the requirement for a glycine (B1666218) residue at the i+2 position to avoid steric clashes. However, in peptides with other residues like alanine, distorted Type II turns can occur. csic.es For Ac-Ala-Ala-Ala-OMe, the formation of a canonical Type II β-turn is sterically hindered. Nevertheless, computational studies on similar tripeptides indicate that conformations with dihedral angles approaching those of a Type II turn can be populated, often as part of a dynamic ensemble. nih.gov

Residue φ (phi) ψ (psi)
i+1 -60° 120°
i+2 80°

Table 2: Ideal Dihedral Angles for a Type II β-Turn. The table shows the ideal dihedral angles for the i+1 and i+2 residues in a Type II β-turn. The positive φ angle for the i+2 residue is a distinguishing feature.

Extended and Irregular Backbone Conformations

Beyond folded β-turn structures, Ac-Ala-Ala-Ala-OMe can adopt more extended conformations. One of the most significant is the polyproline II (PPII) conformation, which is a left-handed helix with a threefold screw axis and is characterized by φ, ψ angles of approximately -75° and +145°, respectively. Alanine has a known intrinsic propensity to adopt the PPII conformation in aqueous solution. wustl.edunih.gov This extended structure does not possess intramolecular hydrogen bonds but is stabilized by interactions with solvent molecules.

Additionally, fully extended C5 conformations, where each residue forms a seven-membered ring through a hydrogen bond between its own amide proton and carbonyl oxygen, can occur, though they are generally less favored in alanine oligopeptides compared to PPII. researchgate.net Molecular dynamics simulations have shown that alanine-containing peptides exist in a dynamic equilibrium, sampling a range of conformations including PPII, β-strand regions, and helical regions of the Ramachandran plot. nih.govrsc.org

Dynamic Interconversion Pathways and Conformational Flux

The conformational landscape of Ac-Ala-Ala-Ala-OMe is not static but is characterized by a constant flux between various states. The molecule dynamically interconverts between folded (β-turn like) and extended (PPII, β-strand) conformations on a timescale of nanoseconds or even faster. researchgate.netrutgers.edu This dynamic equilibrium is influenced by the solvent environment and temperature.

Molecular dynamics simulations and spectroscopic studies reveal the pathways for these transitions. nih.gov For instance, the transition between α-helical and β-sheet-like structures in alanine dipeptides has been shown to occur through a "bridge" region in the Ramachandran plot, a process that is sensitive to local stereochemical constraints. nih.govnih.gov This concept of conformational flux highlights that the structure of Ac-Ala-Ala-Ala-OMe is best described as an ensemble of rapidly interconverting conformers rather than a single, stable structure. This dynamic nature is a hallmark of short, flexible peptides and is fundamental to their biological function and interaction with other molecules. researchgate.netnih.gov

Environmental and Structural Determinants of Ac-Ala-Ala-Ala-OMe Conformation

Intrinsic Conformational Bias of Alanine Residues in Tripeptide Sequences

The conformational preferences of Ac-Ala-Ala-Ala-OMe are fundamentally rooted in the intrinsic properties of the alanine residue itself. Alanine, with its small, non-polar methyl side chain, exhibits a significant degree of conformational freedom compared to bulkier or more constrained amino acids. However, this freedom is not random; alanine displays a distinct bias for certain regions of the Ramachandran plot.

Extensive experimental and theoretical studies have established that alanine has a high propensity for adopting the polyproline II (PPII) conformation in aqueous solutions. researchgate.netwustl.edunih.gov This extended helical structure is stabilized by favorable interactions with the surrounding water molecules. In addition to PPII, alanine also readily samples the β-strand region and, to a lesser extent, the right-handed α-helical (αR) region. researchgate.netnih.gov

Influence of N-Terminal Acetyl and C-Terminal Methyl Ester Capping Groups on Peptide Backbone Geometry

The N-terminal acetyl (Ac) and C-terminal methyl ester (OMe) capping groups play a significant role in defining the conformational possibilities of Ac-Ala-Ala-Ala-OMe. These groups eliminate the terminal charges, making the peptide a more realistic model for a residue within a larger protein chain. The acetyl group, in particular, can act as a hydrogen bond acceptor, contributing to the stability of certain folded structures. nsf.gov Similarly, the methyl ester group at the C-terminus influences the local electronic environment and steric constraints.

Theoretical studies on analogous dipeptides, such as N-acetyl-L-alanine N'-methylamide (Ac-Ala-NHMe) and its ester analogue Ac-Ala-OMe, have shown that the nature of the C-terminal group significantly affects conformational preferences. nih.gov For residues with a C-terminal ester bond, conformations such as β, C5 (a five-membered ring closed by a hydrogen bond), and αR (right-handed helical) are favored. nih.gov The presence of these capping groups is crucial for stabilizing specific secondary structures by allowing for the formation of intramolecular hydrogen bonds that would not be possible in an uncapped peptide. nsf.govchemimpex.com For instance, the acetyl group can form a hydrogen bond with an amide proton further down the chain, nucleating helical or turn-like structures. nsf.gov

Solvation Effects on the Conformational Landscape of Ac-Ala-Ala-Ala-OMe

The surrounding solvent environment has a profound impact on the conformational equilibrium of Ac-Ala-Ala-Ala-OMe, influencing the stability of different structures through solute-solvent interactions.

In aqueous solutions, short alanine-based peptides like Ac-Ala-Ala-Ala-OMe are known to exhibit a propensity for polyproline II (PPII)-like conformations. researchgate.netwustl.edunih.gov The PPII structure is an extended, left-handed helix that is highly solvated and does not rely on internal hydrogen bonds for stability. Instead, it maximizes hydrogen bonding with water molecules. researchgate.netwustl.edunih.gov Molecular dynamics simulations and spectroscopic studies have corroborated that in water, the conformational ensemble of alanine peptides is dominated by PPII and other extended structures. researchgate.netwustl.edunih.gov The interaction with water molecules, which can form hydrogen bonds with the peptide's carbonyl and amide groups, effectively competes with and can disrupt intramolecular hydrogen bonds that would stabilize more compact, folded conformations. researchgate.net

The conformational behavior of Ac-Ala-Ala-Ala-OMe and related peptides changes significantly in organic solvents. In less polar, aprotic solvents like chloroform (B151607) (CHCl3), which are less competitive for hydrogen bonding, the formation of intramolecular hydrogen bonds is favored. nih.gov This can lead to the stabilization of folded structures such as β-turns and helical conformations. nih.gov

In contrast, dimethyl sulfoxide (B87167) (DMSO) is a highly polar aprotic solvent known for its ability to disrupt helical structures by acting as a strong hydrogen bond acceptor. nih.govresearchgate.net Studies on similar peptides have shown that while some helical character may be retained, DMSO generally promotes more extended or unfolded conformations compared to less polar organic solvents. nih.govresearchgate.net For instance, NMR studies on an Aib-rich peptide demonstrated that a stable 3(10)-helix can persist even in DMSO, although this is a particularly stable helical structure. researchgate.net For a more flexible peptide like Ac-Ala-Ala-Ala-OMe, a greater degree of conformational heterogeneity and a shift towards more extended forms would be expected in DMSO. nih.gov

The table below summarizes the general influence of different solvents on the conformational preferences of alanine-based peptides.

SolventDielectric ConstantHydrogen Bonding CapacityPredominant Conformations
WaterHighDonor & AcceptorPolyproline II (PPII), Extended Structures
ChloroformLowWeak Donorβ-turns, Helical Structures
Dimethyl Sulfoxide (DMSO)HighAcceptorExtended/Unfolded Conformations

This table provides a generalized summary based on the properties of the solvents and their observed effects on similar peptide structures.

In the absence of a solvent, the intrinsic conformational preferences of a peptide, governed by intramolecular forces, can be studied. In the gas phase, Ac-Ala-Ala-Ala-OMe is expected to adopt compact, folded conformations stabilized by intramolecular hydrogen bonds. researchgate.net Theoretical calculations on the similar alanine dipeptide (Ac-Ala-NHMe) have shown that in the gas phase, conformations that allow for the formation of C7 (a seven-membered ring closed by a hydrogen bond, also known as a γ-turn) and C5 hydrogen bonds are the most stable. researchgate.netrutgers.edu These structures minimize the potential energy of the isolated molecule by satisfying its hydrogen bonding potential internally. Experimental techniques like microwave spectroscopy on related peptides have confirmed the presence of such hydrogen-bonded conformers in the gas phase. researchgate.net

Investigation in Organic Solvents (e.g., Chloroform, Dimethyl Sulfoxide)

Temperature-Induced Conformational Shifts

Temperature is a critical factor that can induce significant shifts in the conformational equilibrium of Ac-Ala-Ala-Ala-OMe. As the temperature increases, the additional thermal energy allows the peptide to overcome energetic barriers and explore a wider range of conformations. This generally leads to a decrease in the population of ordered, stable structures and an increase in the population of more disordered or unfolded states. acs.org

In the context of helical peptides, an increase in temperature can lead to the weakening and eventual breaking of the intramolecular hydrogen bonds that stabilize the helix, resulting in a transition to a more random coil-like state. pnas.org This process can be monitored spectroscopically, for example, by observing changes in the amide I band of the infrared spectrum, which is sensitive to the peptide's secondary structure. Temperature-dependent NMR studies can also provide valuable information by monitoring changes in the chemical shifts of amide protons, which are indicative of their involvement in hydrogen bonding. acs.org Amide protons that are part of a stable hydrogen bond will show less change in their chemical shift with increasing temperature compared to those that are solvent-exposed. acs.org

Analysis of Intramolecular Hydrogen Bonding Networks and Their Role in Conformational Stabilization

Intramolecular hydrogen bonds are a key driving force in the folding of peptides into specific three-dimensional structures. In Ac-Ala-Ala-Ala-OMe, the most common types of intramolecular hydrogen bonds are the C5, C7 (γ-turn), and C10 (β-turn) bonds.

C5 Hydrogen Bond: This bond is formed between the C=O of the acetyl group and the N-H of the first alanine residue, or between the C=O of one alanine and the N-H of the subsequent alanine. It results in a five-membered ring and is characteristic of an extended C5 conformation. nih.gov

C7 Hydrogen Bond (γ-turn): This bond occurs between the C=O of one residue and the N-H of the residue two positions down the chain (i to i+2). This forms a seven-membered ring and is a common type of turn structure. researchgate.net

C10 Hydrogen Bond (β-turn): This bond connects the C=O of one residue with the N-H of the residue three positions down the chain (i to i+3). This is the hallmark of a β-turn, a structure that reverses the direction of the peptide chain and is composed of four amino acid residues.

The presence and stability of these hydrogen bonds are highly dependent on the solvent environment. In non-polar solvents and the gas phase, these bonds are relatively strong and play a major role in defining the peptide's conformation. nih.govnih.gov In polar, protic solvents like water, the competition from solvent molecules weakens these intramolecular interactions, favoring more extended structures. researchgate.net Spectroscopic techniques such as FTIR and NMR are instrumental in identifying and characterizing these hydrogen bonding networks. researchgate.net For example, in FTIR spectra, the N-H stretching frequency is shifted to lower wavenumbers when the N-H group is involved in a hydrogen bond. frontiersin.org

The table below details the key intramolecular hydrogen bonds relevant to the conformational stabilization of Ac-Ala-Ala-Ala-OMe.

Hydrogen Bond TypeRing SizeInteractionAssociated Structure
C55-memberedC=O(i)···H-N(i+1)Extended Conformation
C77-memberedC=O(i)···H-N(i+2)γ-turn
C1010-memberedC=O(i)···H-N(i+3)β-turn
C₅ Hydrogen Bonds

The most fundamental intramolecular interaction in a peptide backbone is the C₅ hydrogen bond. This bond forms between the amide hydrogen of a residue and the carbonyl oxygen of its own peptide bond, creating a five-membered ring. This conformation corresponds to a fully extended peptide chain, often denoted as the βL or εL region on a Ramachandran plot.

Table 1: Idealized Dihedral Angles for C₅ Conformation

Dihedral Angle Value
φ (phi) ~ -180°
ψ (psi) ~ +180°

Note: These are idealized values for a fully extended chain. Actual values in calculated low-energy conformers can deviate.

C₇γ-Turn Hydrogen Bonds

A more compact structure available to Ac-Ala-Ala-Ala-OMe is the γ-turn, which is stabilized by a C₇ hydrogen bond. This bond forms between the amide hydrogen of a residue (i+1) and the carbonyl oxygen of the preceding residue (i), creating a seven-membered ring. nih.gov The ideal torsion angles for the central residue in a γ-turn are approximately (φ, ψ) = (-70°, +70°) for a classic γ-turn or (+70°, -70°) for an inverse γ-turn. nih.gov

Theoretical analyses of Ac-Ala-Ala-Ala-OMe show that γ-turn structures are a significant feature of its conformational potential. d-nb.info These turns can occur at different positions along the peptide backbone, involving either the first and second or the second and third alanine residues. In solution, particularly in apolar solvents, the formation of these intramolecularly hydrogen-bonded structures is favored, although they often exist in a distorted form rather than their ideal geometry. d-nb.info

Table 2: Representative Dihedral Angles for γ-Turn Conformations

Turn Type φ (phi) ψ (psi)
Classic γ-Turn ~ -70° to -85° ~ +70° to +85°
Inverse γ-Turn ~ +70° to +85° ~ -70° to -85°

Source: General values for γ-turns. nih.gov

4→1 Hydrogen Bonds

The 4→1 hydrogen bond is the defining feature of β-turns and helical structures. This interaction occurs between the carbonyl oxygen of residue 'i' and the amide hydrogen of residue 'i+3', forming a ten-membered ring (also referred to as a C₁₀ ring). nih.gov In the context of the tripeptide Ac-Ala-Ala-Ala-OMe, this bond can form between the acetyl carbonyl group (considered residue 0) and the amide proton of the third alanine residue (Ala³). d-nb.info

This type of hydrogen bond is crucial for the formation of various β-turn types (I, II, III), which represent some of the most common secondary structures in peptides and proteins, facilitating the reversal of the polypeptide chain's direction. d-nb.info Theoretical calculations for Ac-Ala-Ala-Ala-OMe confirm the possibility of these C₁₀-ring-stabilized structures, highlighting their role in the peptide's conformational ensemble. The stability of these turns is influenced by environmental factors, and the 4→1 hydrogen bonds may be disrupted when the compound is dissolved in polar, hydrogen-bonding solvents. d-nb.info

Table 3: Idealized Dihedral Angles for Central Residues (i+1, i+2) in Common β-Turns

Turn Type φ(i+1) ψ(i+1) φ(i+2) ψ(i+2)
Type I -60° -30° -90°
Type II -60° 120° 80°
Type III -60° -30° -60° -30°

Note: These are idealized values. For Ac-Ala-Ala-Ala-OMe, the turn would involve residues Ala¹ and Ala².

Distorted Beta-Turn Geometries

While peptides can adopt idealized turn geometries, in reality, these structures are often distorted. Conformational analysis of peptides containing alanine and the sterically hindered α-aminoisobutyric acid (Aib) has identified the presence of distorted β-turns. wustl.edu For Ac-Ala-Ala-Ala-OMe and its analogue Ac-(L-Ala)₃-NHMe, theoretical calculations show that the lowest energy conformations often correspond to various turn-like structures. nih.gov

These distorted geometries arise from a balance of forces, including non-bonded interactions, the inherent conformational propensities of the alanine residues, and interactions with the solvent. The flexibility of the peptide backbone allows for significant deviations from the ideal dihedral angles that define classic β-turn types. For instance, a study of Boc-L-Ala-Aib-L-Ala-OMe revealed a new type of β-turn with a very wide 4→1 hydrogen bond distance of 3.621 Å, a distortion attributed to strong intermolecular hydrogen bonds in the crystal lattice. researchgate.net Such distortions are critical to understanding the full range of accessible conformations and the dynamic transitions between them.

Advanced Spectroscopic Characterization of Ac Ala Ala Ala Ome

Vibrational Spectroscopic Techniques for Conformational Probing

Vibrational spectroscopic methods such as Fourier Transform Infrared (FTIR), Raman, and Vibrational Circular Dichroism (VCD) are powerful tools for investigating the secondary structure and conformational equilibria of peptides. These techniques probe the vibrational modes of the molecule, which are sensitive to geometry, hydrogen bonding, and chiral environment.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For peptides, specific regions of the IR spectrum, such as the Amide I, Amide A, and fingerprint regions, are particularly informative about conformational states.

The Amide I band, occurring in the 1600–1700 cm⁻¹ region, is one of the most sensitive probes of peptide secondary structure. wustl.edu It arises primarily from the C=O stretching vibrations of the peptide backbone. The exact frequency of the Amide I absorption is highly dependent on the hydrogen-bonding pattern and the coupling between different peptide groups, which are hallmarks of specific secondary structures like helices, sheets, and random coils. wustl.edu

For Ac-Ala-Ala-Ala-OMe in a D₂O solution, the Amide I absorption has been observed with components at approximately 1630 cm⁻¹ and 1625 cm⁻¹. The extension of the peptide chain to a tetrapeptide, Ac-Ala-Ala-Ala-Ala-OMe, results in an almost identical band profile, indicating that the fundamental conformational characteristics are established in the tripeptide. In studies of related alanine-based peptides, the alanine (B10760859) residues have shown a propensity to adopt a polyproline II (PPII) conformation in aqueous solutions. nih.govresearchgate.net The PPII structure is an extended, left-handed helix that is common in short, flexible peptides.

The deconvolution of the complex Amide I band into its constituent components allows for a quantitative estimation of the different secondary structures present in a conformational equilibrium.

Table 1: General Correlation of Amide I Frequencies with Secondary Structures

Frequency Range (cm⁻¹)Secondary Structure Assignment
1620 - 1640β-sheet
1640 - 1650Random Coil / Unordered
1650 - 1660α-helix
1660 - 1680β-turn / 3₁₀-helix

The Amide A band, found in the region of 3300-3500 cm⁻¹, is associated with the N-H stretching vibration of the peptide backbone. Its frequency is a sensitive indicator of hydrogen bonding. A free N-H group, not involved in a hydrogen bond, typically absorbs at higher wavenumbers (around 3450-3480 cm⁻¹), whereas an N-H group acting as a hydrogen bond donor will show a red-shifted absorption at a lower frequency (3300-3400 cm⁻¹). rsc.org

In studies of Ac-Ala-Ala-Ala-OMe in non-polar solvents like methylene (B1212753) chloride, the absence of significant shifts to lower frequencies in the Amide A region suggests that conformations stabilized by strong intramolecular hydrogen bonds are not predominant. This finding is consistent with the peptide adopting more extended structures, such as the PPII conformation, where backbone N-H groups are primarily solvated by the solvent rather than participating in internal C=O···H-N bonds. For comparison, studies on the related peptide Ac-Ala-Ala-OBn have identified distinct peaks corresponding to weakly hydrogen-bonded and free N-H stretches. libretexts.org

Table 2: Typical Amide A Frequencies and Hydrogen Bonding Status

Frequency (cm⁻¹)N-H Group StatusAssociated Conformation Example
~3480Free N-H stretchUnfolded / Solvent-exposed
~3420Weakly H-bonded (e.g., C₅ interaction)Extended structures (e.g., PPII)
~3360Strongly H-bonded (e.g., C₇/C₁₀ γ/β-turn)Folded / Helical structures

Although detailed assignments for Ac-Ala-Ala-Ala-OMe in this region are not extensively documented, studies on similar peptides demonstrate its diagnostic power. For instance, the far-IR region (a subset of the fingerprint region) has been shown to be extremely sensitive to the ring orientation in cyclic peptides. d-nb.inforesearchgate.net For linear peptides, this region can resolve subtle differences in side-chain orientation and backbone dihedral angles. Vibrations such as CH₃ deformation modes and C-C stretching are sensitive to the local environment and can differentiate between various folded and extended conformers. acs.org The complexity of this region often requires theoretical calculations to assign the observed bands to specific vibrational modes of a given conformer.

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. A key advantage of Raman, especially in aqueous solutions, is the weak scattering of water, which simplifies the analysis of the Amide I region. By measuring both the isotropic and anisotropic components of the Raman scattering, it is possible to resolve overlapping bands that may not be distinguishable in FTIR. nih.govresearchgate.net

While direct Raman spectroscopic data for Ac-Ala-Ala-Ala-OMe is limited, extensive studies have been performed on the closely related tripeptide, Ac-Aib-Ala-Ala-OMe, to probe the influence of a single α-aminoisobutyric acid (Aib) residue on the alanine residues. nih.govresearchgate.netunibo.it In these studies, the analysis of the Amide I' band (in D₂O) using IR, isotropic Raman, and anisotropic Raman spectroscopy revealed the presence of multiple conformations in solution. The alanine residues were found to favor a PPII-like structure, although the presence of the Aib residue could shift the conformational equilibrium toward helical structures. nih.govresearchgate.net This combined spectroscopic approach is crucial for building and validating detailed structural models of peptides in solution.

Table 3: Summary of Vibrational Spectroscopy Findings for Alanine Residues in an Ac-Aib-Ala-Ala-OMe Context

Spectroscopic TechniqueKey FindingImplication for Alanine Conformation
IR, Raman (Isotropic & Anisotropic)Deconvolution of Amide I' band reveals multiple components.Peptide exists in a conformational equilibrium.
Combined AnalysisAlanine residues show signatures consistent with PPII.Alanine has an intrinsic propensity for extended helical structures in water.
Comparison with AibAib substitution can induce helical character in adjacent alanines.The conformational landscape is sensitive to local sequence.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. uit.no As a chiroptical technique, VCD is exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule, making it an ideal tool for determining the solution-state conformation of peptides, including their helical sense (right- or left-handed).

Comprehensive VCD studies on Aib-containing alanine tripeptides, such as Ac-Aib-Ala-Ala-OMe, have been instrumental in characterizing their conformational distributions. nih.govresearchgate.netunibo.it The analysis of the Amide I' VCD spectrum, in conjunction with IR and Raman data, supports a model where the peptides exist as a mixture of conformers. For these related peptides, the data indicated that the Aib residue samples both right- and left-handed helical regions, while the alanine residues maintain a significant population of PPII-like structures. nih.govresearchgate.net The application of VCD is critical for refining conformational ensembles generated by molecular dynamics simulations, providing stringent experimental validation for theoretical models.

Vibrational Circular Dichroism (VCD) Spectroscopy

Excitonic Coupling Effects in Amide I' Modes

In a peptide like Ac-Ala-Ala-Ala-OMe, the individual amide I oscillators (one for each peptide bond) are not isolated. Instead, they are electronically coupled, a phenomenon known as excitonic coupling. wustl.eduresearchgate.netnih.gov This coupling causes the individual amide I' (the prime indicates measurement in D₂O to avoid interference from the H₂O bending mode) vibrations to delocalize into a set of new normal modes, or "exciton" states. The energies and VCD intensities of these states are highly dependent on the relative spatial orientation of the peptide groups, as defined by the backbone dihedral angles (φ, ψ). wustl.eduresearchgate.netnih.gov

The analysis of the amide I' band profile in IR, Raman, and VCD spectra can be accomplished using an algorithm that models this excitonic coupling. wustl.eduresearchgate.netnih.gov For alanine-based peptides, this analysis reveals the presence of multiple conformations in solution. While alanine itself has a known propensity for the polyproline II (PPII) conformation, the coupling effects observed in the VCD spectrum can indicate shifts towards other structures, such as 3₁₀- or α-helical conformations. researchgate.netnih.gov The characteristic VCD signal, often a bisignate (positive/negative) or trisignate couplet, is a direct reflection of the helical or turn-like arrangement of the coupled amide chromophores. spiedigitallibrary.org

Derivation of Absolute Conformation from VCD Signatures

VCD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. acs.org By comparing an experimental VCD spectrum with spectra calculated for different possible stereoisomers using quantum chemical methods (like Density Functional Theory, DFT), the correct absolute configuration can be assigned with a high degree of confidence. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Structure Determination

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized ultraviolet light, probing electronic transitions within the peptide. It is a cornerstone technique for studying peptide and protein secondary structures. explorationpub.com

Interpretation of ECD Spectra for Peptide Secondary Structures

The ECD spectrum of a peptide is dominated by signals from the amide chromophores. The n→π* (~220 nm) and π→π* (~190-200 nm) electronic transitions are particularly sensitive to the peptide's secondary structure. The spatial arrangement of the amide bonds in different conformations (e.g., α-helix, 3₁₀-helix, β-sheet, or random coil) gives rise to characteristic ECD spectra. cdnsciencepub.com

α-helix: Characterized by two negative bands at ~222 nm and ~208 nm, and a strong positive band at ~195 nm. cdnsciencepub.com

3₁₀-helix: Shows similar features to the α-helix, but with a smaller ratio of the ellipticity at 222 nm to that at 208 nm. cdnsciencepub.com

Random Coil/Unordered: Typically displays a strong negative band near 200 nm and a weak positive or near-zero signal at higher wavelengths. nih.gov

For Ac-Ala-Ala-Ala-OMe in aqueous solution, the ECD spectrum is often indicative of a predominantly random coil or polyproline II (PPII) conformation. nih.govnih.gov Studies on the internal L-Ala-L-Ala chromophore show that in water, a positive ellipticity is observed around 215-220 nm, distinguishing it from a purely random coil state seen in solvents like hexafluoroisopropanol (HFIP). nih.gov This suggests that even short alanine peptides in water populate a specific region of conformational space.

Comparative Analysis of Experimental and Predicted ECD Spectra

To gain a more quantitative understanding of the conformational ensemble, experimental ECD spectra are often compared with theoretical spectra. researchgate.net This process involves several steps:

Computational exploration of the peptide's conformational space to identify stable, low-energy structures.

Calculation of the ECD spectrum for each individual conformer using time-dependent density functional theory (TD-DFT). wikipedia.org

Generation of a final theoretical spectrum by taking a Boltzmann-weighted average of the spectra of all significant conformers.

This comparative approach allows for the validation of structural models derived from other methods (like NMR or molecular dynamics) and helps to determine the relative populations of different secondary structures (e.g., PPII, β-turn, helical) in solution. researchgate.netnih.gov For instance, discrepancies between the experimental spectrum and a spectrum calculated for a single conformation (like a crystal structure) can reveal the true complexity and flexibility of the peptide in solution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing various NMR parameters, one can derive geometric constraints that define the molecule's conformational preferences. researchgate.net

¹H NMR Chemical Shift Analysis and ³J(HNHα) Coupling Constant Derivation

The analysis of the one-dimensional ¹H NMR spectrum provides crucial information. The chemical shifts (δ) of the amide protons (NH) are sensitive to their environment, particularly their involvement in hydrogen bonding. Temperature dependence studies of these chemical shifts can identify protons that are shielded from the solvent, suggesting their participation in stable intramolecular hydrogen bonds, which are hallmarks of folded structures like β-turns or helices.

A key parameter for defining the backbone conformation is the three-bond scalar coupling constant between the amide proton and the alpha-proton (³J(HNHα)). This coupling is related to the backbone dihedral angle phi (φ) through the Karplus equation. miamioh.edu

Karplus Equation: ³J(HNHα) = Acos²(θ) + Bcos(θ) + C

where θ = |φ - 60°| for the L-configuration, and A, B, and C are empirically derived parameters. researchgate.netmiamioh.edu

By measuring the ³J(HNHα) value from the multiplet splitting of the amide proton signal, one can estimate the corresponding φ angle. For instance, a small coupling constant (~4 Hz) is indicative of an α-helical conformation (φ ≈ -60°), while a larger value (~8-9 Hz) is consistent with a β-sheet structure (φ ≈ -120° to -140°). For flexible peptides like Ac-Ala-Ala-Ala-OMe, the observed coupling constant is a population-weighted average over all conformations present in solution.

Below is a table of representative ¹H NMR data for a related peptide model, Ac-Ala-NHMe, demonstrating the type of information obtained.

Compound Name Table

Identification of Solvent-Protected Amide Protons

The identification of solvent-protected amide protons is a crucial technique for understanding the intramolecular hydrogen bonding network of peptides in solution. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy by observing the behavior of amide proton (N-H) chemical shifts under varying solvent conditions or temperatures.

Amide protons that are exposed to the solvent will readily exchange with solvent molecules or form hydrogen bonds with them, leading to significant changes in their chemical shifts. In contrast, amide protons that are "protected" or "shielded" from the solvent because they are already participating in stable, internal hydrogen bonds—such as those that define secondary structures like β-turns or helices—will show much smaller changes in their chemical shifts.

For instance, studies on related peptides demonstrate this principle effectively. In a study of a model glycopeptide, Ac-Thr(α-GalNAc)-Ala-Ala-OMe, the temperature dependence of amide proton chemical shifts in dimethyl sulfoxide (B87167) (DMSO) strongly suggested the presence of an intramolecular hydrogen bond. nih.gov Protons involved in such bonds exhibit a low-temperature dependence coefficient (dδ/dT), as they are shielded from the environment. Similarly, research on Ac-Ala-OMe in various solvents showed distinct shifts in spectroscopic signals, indicating that solvents like D₂O and hexafluoroisopropanol (HFiP) act as proton/deuteron donors, forming hydrogen bonds with available carbonyl functions. d-nb.info

In a typical experiment to probe the structure of Ac-Ala-Ala-Ala-OMe, one would record ¹H NMR spectra in different solvents, such as chloroform (B151607) (a non-hydrogen-bonding solvent) and DMSO (a hydrogen-bond-accepting solvent). A titration experiment, where DMSO is gradually added to a solution of the peptide in chloroform, can be particularly revealing. mdpi.com Amide protons not involved in internal hydrogen bonds will show a large downfield shift as the DMSO concentration increases, while protected protons will show a much smaller shift.

Table 1: Representative Solvent Dependence of Amide Proton Chemical Shifts This table illustrates the expected behavior for a hypothetical peptide like Ac-Ala-Ala-Ala-OMe based on principles from related studies.

Amide Proton Environment Expected Chemical Shift Change (CDCl₃ to DMSO)
Ala¹ N-H Exposed Large downfield shift
Ala² N-H Partially Shielded Moderate downfield shift

This method allows for the mapping of the hydrogen-bonding pattern, providing critical constraints for determining the three-dimensional conformation of Ac-Ala-Ala-Ala-OMe in solution.

IR-UV Ion Dip Spectroscopy for Conformer-Specific Vibrational Information

IR-UV ion dip spectroscopy is a powerful double-resonance technique that provides conformer-specific vibrational spectra of molecules in the gas phase. nih.gov It combines infrared spectroscopy with the selectivity of REMPI. The method works by first tuning a UV laser to a specific resonance of a conformer identified in the REMPI spectrum. This creates a steady stream of ions. An IR laser is then introduced, which arrives just before the UV laser. When the IR laser is scanned and its frequency matches a vibrational transition of the selected conformer, the molecule absorbs an IR photon, causing a depletion in the ground state population. This leads to a "dip" in the ion signal produced by the UV laser. nih.gov

As established, Ac-Ala-Ala-Ala-OMe cannot be studied directly with this method due to the absence of a chromophore. rsc.org However, the technique has been successfully applied to the B3 dimer (Ac-Ala-Ala-OBn + Ac-Ala-Ala-Ala-OMe). rsc.org Researchers fixed the UV laser energy at resonant wavelengths for the B3 dimer (e.g., 37460 cm⁻¹ and 37518 cm⁻¹) and scanned an IR laser to obtain its vibrational spectrum in the amide I (C=O stretch) and amide II (N-H bend) regions. researchgate.net

The resulting experimental IR spectrum of the B3 dimer was then compared with theoretical spectra calculated for various possible structures using density functional theory (DFT). The analysis revealed that the most stable structure for the B3 dimer is a parallel β-sheet. In this arrangement, the chromophore-tagged peptide (B) adopts a C₇ intramolecularly hydrogen-bonded conformation, while the Ac-Ala-Ala-Ala-OMe peptide adopts a more linear, extended structure that templates onto the folded peptide B. rsc.org This finding provides indirect but valuable information about the conformational preferences of Ac-Ala-Ala-Ala-OMe when it interacts with another peptide chain, suggesting it can readily adopt an extended conformation suitable for participating in β-sheet structures. rsc.org

Table 2: Summary of Spectroscopic Studies on Ac-Ala-Ala-Ala-OMe and Related Dimers

Spectroscopic Method Target Species Key Finding Reference
REMPI Ac-Ala-Ala-Ala-OMe (monomer) Not possible due to lack of a UV chromophore. rsc.org
REMPI B3 Dimer (Ac-Ala-Ala-OBn + Ac-Ala-Ala-Ala-OMe) Broad absorption with a maximum at ~37518 cm⁻¹. researchgate.netrsc.org

Computational Elucidation of Ac Ala Ala Ala Ome Conformational Behavior

Molecular Dynamics (MD) Simulations for Ensemble Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the vast conformational space available to peptides like Ac-Ala-Ala-Ala-OMe. By simulating the atomic motions over time, MD provides a dynamic picture of the peptide's behavior in solution, capturing the full ensemble of structures it can adopt. nih.govwustl.eduresearchgate.net For alanine-based peptides, MD simulations are essential for understanding how factors like solvent interactions and inherent backbone preferences govern the equilibrium between different conformations. arxiv.orgindianchemicalsociety.com These simulations can track the transitions between various structural states, revealing the flexibility and dynamic nature of the peptide chain. nih.govresearchgate.net Enhanced sampling techniques, such as metadynamics and replica exchange, are often combined with standard MD to overcome energy barriers and ensure a comprehensive exploration of the peptide's possible shapes. arxiv.orgnih.gov

A primary goal of simulating Ac-Ala-Ala-Ala-OMe is to generate a high-resolution conformational free energy landscape. This landscape is a multi-dimensional map that plots the free energy of the peptide as a function of specific geometric parameters, most commonly the backbone dihedral angles phi (φ) and psi (ψ), also known as Ramachandran angles. arxiv.orgindianchemicalsociety.comrug.nl The resulting map reveals the most stable conformations as deep energy wells (minima) and the transition pathways between them.

For alanine (B10760859) tripeptides, these energy landscapes typically show several key populated regions:

β-sheet (beta): Characterized by extended backbone conformations.

Right-handed α-helix (αR): A common helical fold.

Left-handed helix (αL): A less common but still significant conformation for alanine. rug.nl

Polyproline II (PPII): A left-handed, extended helical structure that is particularly relevant for short alanine peptides in aqueous solution. nih.govwustl.edu

The relative depths of these energy minima indicate the probability of finding the peptide in each conformational state. arxiv.orgrug.nl Advanced computational methods can produce well-converged free energy surfaces, allowing for precise quantification of the energy differences and barriers between states. arxiv.orgindianchemicalsociety.comnih.gov For instance, one study calculated the free energy barriers for transitions between the β (P), αR (Q), and αL (R) states of an alanine tripeptide, as shown in the table below.

TransitionFree Energy Barrier (kcal/mol)
β → αR4.3
αR → β4.9
αL → αR3.5
αR → αL6.5
Data derived from simulations using GASS (a combination of WSMTD and REST2 methods) and the AMBER14SB force field. arxiv.org

MD simulations not only identify stable conformations but also illuminate the dynamic pathways of transition between them. nih.govwustl.eduresearchgate.net By analyzing the simulation trajectories, researchers can observe the precise sequence of events that occur as the peptide folds from one shape to another, such as from an extended β-sheet to a compact α-helix. These pathways proceed through higher-energy transition states (TS), which represent the energetic bottleneck for a given conformational change. researchgate.netrsc.org

Automated search methods have been developed to systematically find the minimum free energy paths (MFEPs) connecting stable equilibrium structures. researchgate.net For an alanine tripeptide in water, one such study identified 61 distinct equilibrium conformations connected by 133 transition state points, revealing a complex network of interconversion pathways. researchgate.net Understanding these pathways is critical for comprehending the mechanisms of peptide folding and function.

The accuracy of MD simulations is fundamentally dependent on the quality of the empirical force field used. capes.gov.brwustl.edu A force field is a set of parameters and equations that defines the potential energy of the system as a function of its atomic coordinates. wustl.edu Alanine-rich peptides like Ac-Ala-Ala-Ala-OMe are standard benchmarks for testing and validating protein force fields because their conformational balance is highly sensitive to small changes in the force field parameters. capes.gov.brnih.govresearchgate.net Many widely used force fields have struggled to accurately reproduce experimental observations for the conformational populations of alanine peptides, necessitating ongoing refinement and validation. capes.gov.brresearchgate.net

The AMBER (Assisted Model Building with Energy Refinement) suite of force fields is widely used for protein and peptide simulations. aip.org Various versions have shown different levels of success in modeling alanine peptides.

Early versions like ff99SB were found to have biases, sometimes understabilizing helical structures. chemrxiv.org However, other studies showed that ff99SB provides a balanced sampling of the PPII region and compares well to statistical analyses of protein structures. mpg.de

Subsequent refinements led to force fields like ff14SB and ff19SB , which were developed to provide a better balance of secondary structure elements. aip.orgacs.org Studies using ff14SB on alanine tripeptide have been used to benchmark new sampling methods. arxiv.org

Specialized force fields have also been developed. ff15ipq was parameterized to reproduce J-coupling constants for penta-alanine exceptionally well and maintain expected conformational propensities on the microsecond timescale. github.io

Comparisons have shown that the choice of AMBER force field can significantly impact the predicted conformational equilibrium. researchgate.nettandfonline.com For Ace-Ala-NMe, a model for the alanine residue, different AMBER versions produce varying ratios of β and α states, with low frequencies of transition between them due to high energy barriers in the simulations. researchgate.net

The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force fields are another major family used in biomolecular simulation. nih.gov A key development in the CHARMM force fields for accurately modeling peptide backbones was the introduction of the CMAP (Correction Map). nih.govacs.org

The CHARMM22 force field was found to overestimate the stability of π-helical conformations, which are generally not observed experimentally for alanine peptides. acs.org This was identified as a force field artifact.

The CHARMM22/CMAP force field added a grid-based energy correction term to the backbone φ/ψ potential. nih.gov This correction was derived from quantum mechanical (QM) calculations on the alanine dipeptide and significantly improved the description of the backbone conformational energies. nih.govacs.org The use of CMAP effectively eliminated the artificial sampling of π-helices and brought simulation results into better agreement with experimental data for α-helical structures. acs.org

Later versions, such as C36m , continue to refine these potentials. acs.org

Studies comparing force fields have shown that CHARMM models, particularly with CMAP, provide a more accurate representation of the alanine backbone potential compared to some earlier force fields. researchgate.netacs.org However, like AMBER, the predicted energy landscapes can still differ from QM/MM calculations, highlighting the ongoing challenge of perfectly balancing all energetic contributions. researchgate.net

Force Field FeatureAMBER (e.g., ff99SB, ff14SB)CHARMM (e.g., CHARMM22/CMAP)
Backbone Torsions Parameters fit to QM data for glycine (B1666218) and alanine dipeptides. wustl.eduUses a 2D grid-based energy correction map (CMAP) on top of standard dihedral terms for most residues. nih.gov
Performance on Alanine Varies by version; ff99SB can show a high αL basin, while ff15ipq is well-validated for J-couplings. mpg.degithub.ioCMAP significantly improves the α-helical conformational sampling and reduces artifacts like π-helix formation. acs.org
Development Focus Iterative refinement of dihedral terms to balance secondary structure propensities. aip.orgEmphasis on accurately reproducing QM potential energy surfaces of dipeptide model compounds. nih.gov

The GROMOS (GROningen MOlecular Simulation) force fields are also commonly used, particularly within the GROMACS simulation package. mpg.degromos.net In comparative studies of alanine-containing peptides, GROMOS force fields often show distinct conformational preferences. Simulations of alanine residues with various GROMOS96 force fields (e.g., 43A1, 53A6) tend to show a high population of the PPII region. mpg.de The αL basin is typically visible as a broad feature, which differs from the more localized minima often seen with AMBER or CHARMM force fields. mpg.de This tendency to favor more extended structures like PPII highlights the diversity in outcomes that can arise from different force field parameterization philosophies. researchgate.netmpg.de

Evaluation of CHARMM Force Fields

Comparative Studies with Explicit and Implicit Solvent Models

The choice of solvent representation in molecular simulations profoundly impacts the predicted conformational behavior of peptides. Comparative studies on alanine-containing peptides have highlighted the differences between explicit solvent models, which treat individual solvent molecules, and implicit solvent models, which represent the solvent as a continuum.

For a similar peptide, Ac-Ala-Aib-Ala-OMe, it was observed that explicit solvation models decreased the 3-10 helical component and increased the disordered component by about 30% compared to implicit models. This suggests that for some peptides, certain implicit solvent models may better reproduce experimental X-ray structures. However, it is crucial to consider that crystal structures represent a solid-state conformation, and the peptide might behave differently in an aqueous environment where extended conformations can be predominant.

Simulations of alanine dipeptides have shown that while all solvent models influence the Ramachandran distribution, the resulting distributions can differ significantly. Explicit solvent simulations, in particular, have been noted to stabilize the polyproline II (pPII) conformation of alanine through backbone and side-chain hydration. The speed of conformational sampling is also a key difference, with implicit solvent simulations often showing a significant speedup due to reduced solvent viscosity. This speedup is highly dependent on the system and the nature of the conformational change being studied. For instance, in studies of miniprotein folding, the speedup of implicit versus explicit solvent was approximately sevenfold.

The treatment of the solvent, whether explicit or implicit using a generalized Born model or a bulk dielectric constant, identifies different major conformations with varying populations. For alanine dipeptide, these include the C7(eq) conformation (found only in chloroform), the C5 or extended conformation, the polyproline (pPII) conformation, and the right-handed α-helix conformation (αR). The balance between intramolecular and intermolecular interactions dictates the observed populations of these conformations in different solvents.

Enhanced Sampling Techniques (e.g., Accelerated Molecular Dynamics)

To overcome the time-scale limitations of conventional molecular dynamics, enhanced sampling techniques like accelerated molecular dynamics (aMD) are employed. aMD modifies the potential energy surface to accelerate conformational transitions, allowing for more extensive exploration of the peptide's conformational space.

Studies using aMD have been benchmarked against a set of peptides with known secondary structures, including helical and β-hairpin forming sequences. These simulations have demonstrated the ability of aMD, in combination with appropriate force fields like ff14SB, to correctly fold proteins from an extended conformation within nanoseconds. For a 5-residue peptide containing alanine and α-aminoisobutyric acid (Aib), aMD simulations showed that while no force field and solvent combination perfectly reproduced the native secondary structure distribution, the main cluster's representative conformation was often very similar to the native X-ray structure.

The choice of force field remains a critical factor for accurate prediction of secondary structures. Furthermore, potential of mean force (PMF) analyses derived from aMD simulations can reveal the lowest energy conformations for each residue, which generally align with the native φ and ψ dihedral angles.

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations offer a high-level theoretical approach to investigate the electronic structure, energetics, and conformational preferences of peptides like Ac-Ala-Ala-Ala-OMe. These methods provide detailed insights that complement the dynamic picture from molecular mechanics simulations.

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a widely used QM method for studying peptides due to its balance of accuracy and computational cost.

DFT calculations are instrumental in optimizing the geometry of different peptide conformations and mapping the potential energy surface as a function of the backbone torsional angles, φ and ψ. For trialanine peptides, DFT calculations have been used to map the energy surfaces for diastereomeric forms, revealing that in the gas phase, the only energy minima for non-hydrogen-bonded structures correspond to extended β-strands.

Studies on alanine dipeptides have shown that they favor inverse γ-turn (γ′) and extended (βS) conformations in the gas phase, but prefer the polyproline II (βP) conformation in water. For the tripeptide For-Ser-Ala-NH2, DFT calculations indicated that the alanine residue favors γ′ and γ conformers in its isolated form. The M06-2X functional is often employed for these types of calculations.

The table below summarizes representative conformational data for alanine-containing peptides from DFT studies.

Peptide FragmentConformationDihedral Angles (φ, ψ)MethodReference
Alanine ResiduePolyproline II (pPII)(-78°, 145°)DFT
Ac-Ala-Aib-Ala-OMePPII (Ala1), 310 (Aib), β-strand (Ala3)(-60°, 150°), (-60°, -30°), (-60°, 150°)DFT (in vacuo)
Alanine DipeptideβP (in water)N/ADFT
Alanine Dipeptideγ' and βS (gas phase)N/ADFT

This table presents a selection of findings and is not exhaustive.

To account for the influence of the solvent environment in QM calculations, implicit solvent models like the self-consistent reaction field (SCRF) are utilized. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

For diastereomeric trialanine peptides, DFT calculations incorporating aqueous solvation have been performed to understand how the solvent modifies the potential energy surface. Similarly, for alanine dipeptide models, theoretical studies have consistently shown a preference for the polyproline II (βP) conformer in water, a shift from the gas-phase preferences. The polarizable continuum model (PCM) is a common SCRF method used in such studies.

Geometry Optimization and Torsional Angle (φ, ψ) Surface Mapping

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous, first-principles approach to studying peptide conformations. These methods are computationally more demanding than DFT but can offer higher accuracy.

For alanine oligopeptides, geometry optimizations have been performed at the HF/6-31G(d,p) level of theory. Subsequent single-point energy calculations at the B3LYP/6-31G(d,p) level are often carried out on these optimized geometries to obtain reliable atomic charges for use in molecular mechanics force fields. Such ab initio calculations have been successfully used for the conformational analysis of alanine oligopeptides.

The choice of basis set is crucial in ab initio calculations; larger basis sets generally lead to more accurate results by providing a more flexible representation of the molecular orbitals. The goal is to approach the Hartree-Fock limit, which represents the best possible energy that can be obtained with the Hartree-Fock method.

Semi-Empirical Quantum Chemical Methods

Semi-empirical quantum chemical methods offer a computationally efficient means to explore the vast conformational space of peptides like N-acetyl-L-alanyl-L-alanyl-L-alanyl methyl ester (Ac-Ala-Ala-Ala-OMe). These methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), utilize parameters derived from experimental data to simplify complex quantum mechanical calculations. capes.gov.br This simplification allows for the rapid calculation of molecular geometries and relative energies for a large number of potential conformers, which is often intractable with more computationally expensive ab initio methods. core.ac.uk

Studies on alanine-based polypeptides have compared the performance of semi-empirical methods like AM1 and PM3 against higher-level theories such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2). researchgate.net For small to medium-sized peptides, these comparisons show that semi-empirical methods can reliably reproduce structures and relative energies. researchgate.net For instance, the PM3 method has been noted for its improved description of hydrogen bonds, a critical interaction in determining peptide conformation. researchgate.net

Another powerful semi-empirical approach is the self-consistent-charge density-functional tight-binding (SCC-DFTB) method. researchgate.net SCC-DFTB is considered a modern semi-empirical method that provides results in very good agreement with B3LYP-based DFT calculations for molecular geometries, energies, and vibrational frequencies, but at a fraction of the computational cost. researchgate.net This efficiency makes it particularly suitable for the initial exploration of the potential energy surface of peptides like Ac-Ala-Ala-Ala-OMe before refining the results with more accurate methods. researchgate.netacs.org

While these methods are powerful for initial conformational searches, their accuracy can be limited, especially for molecules not well-represented in their parameterization databases. core.ac.uk Therefore, results from semi-empirical calculations are often used as a starting point for further refinement using higher levels of theory or for parameterizing molecular mechanics force fields.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a powerful framework for studying large biomolecular systems like Ac-Ala-Ala-Ala-OMe, especially in a simulated biological environment. This approach partitions the system into a chemically active region (the QM region) and a surrounding environment (the MM region). biorxiv.orgresearchgate.net For a peptide like Ac-Ala-Ala-Ala-OMe, the peptide itself or a specific region of interest within it would typically be treated with a high-level QM method (e.g., DFT), while the solvent and any other surrounding molecules are described by a classical MM force field. biorxiv.orgacs.org

This two-layered approach allows for a detailed, quantum mechanical description of the electronic structure, bond-breaking, and bond-forming events in the most critical part of the system, while the larger environment is handled with computationally less expensive classical mechanics. researchgate.netsid.ir The interaction between the two regions is a crucial aspect of the methodology, often handled through an electronic embedding scheme where the QM region is polarized by the electrostatic field of the MM environment. biorxiv.org Link atoms are used to saturate the valency at the boundary where covalent bonds are cut between the QM and MM regions. biorxiv.org

For example, in studying enzymatic reactions or ligand binding, the peptide Ac-Ala-Ala-Ala-OMe and the key residues of an enzyme's active site could be defined as the QM region, while the rest of the protein and solvent are the MM region. researchgate.netsid.ir This setup has been successfully used to investigate the stereospecificity of enzymes and to calculate free energy landscapes for peptide reactions. acs.org Methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) scheme are implementations of this hybrid approach, allowing different levels of theory to be applied to different parts of a molecular system. sid.ircas.cz QM/MM simulations can thus provide detailed insights into conformational preferences, reaction mechanisms, and the influence of the environment on the peptide's behavior that would be computationally prohibitive to study with full QM methods. biorxiv.orgacs.org

Theoretical Prediction and Interpretation of Spectroscopic Observables

The conformational landscape of Ac-Ala-Ala-Ala-OMe can be elucidated by comparing experimentally measured spectra with theoretically predicted spectra for different possible conformations. This synergy between theory and experiment is a cornerstone of modern structural chemistry. Computational methods allow for the prediction of various spectroscopic observables, including vibrational and electronic spectra.

Computational Generation of Vibrational Spectra (IR, Raman, VCD)

Vibrational spectroscopies such as Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) are exquisitely sensitive to molecular conformation. Theoretical calculations, primarily using Density Functional Theory (DFT), can generate these spectra for specific conformers of Ac-Ala-Ala-Ala-OMe. rsc.orgru.nlresearchgate.net

The process typically involves:

Conformational Search: Identifying all low-energy conformers of the peptide using methods ranging from molecular mechanics to semi-empirical and DFT calculations. researchgate.net

Geometry Optimization and Frequency Calculation: For each stable conformer, a full geometry optimization is performed, followed by a calculation of harmonic vibrational frequencies and intensities at a chosen level of theory (e.g., B3LYP with a suitable basis set). rsc.orgcas.cz

Spectral Simulation: The calculated frequencies and intensities (for IR and Raman) or rotational strengths (for VCD) are then used to simulate the respective spectra, often by applying a scaling factor to the frequencies to better match experimental data and convoluting the stick spectra with a Lorentzian or Gaussian line shape. rsc.orgoptica.org

The Amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) is particularly informative in peptide vibrational spectra, as its frequency and VCD signal are sensitive to the secondary structure (e.g., helix, β-sheet, random coil). wustl.edud-nb.info For alanine-based peptides, specific conformations like polyproline II (PPII) and 3₁₀-helical structures give rise to characteristic spectral features. wustl.edufigshare.com By comparing the calculated spectra of various conformers (e.g., extended β-sheet, 3₁₀-helix) with the experimental IR, Raman, and VCD spectra, researchers can determine the dominant conformations present in solution or in the solid state. wustl.edufigshare.comresearchgate.net

For example, studies on related alanine-containing tripeptides have successfully used a combination of IR, Raman, and VCD spectroscopy, alongside DFT calculations, to unravel complex conformational equilibria in aqueous solutions. wustl.edufigshare.com This approach allows for the identification of multiple coexisting structures and the influence of neighboring residues on the conformational preferences of each amino acid. figshare.comresearchgate.net

Table 1: Representative Calculated Vibrational Frequencies for Alanine Peptide Conformations

This table illustrates typical frequency ranges for key vibrational modes in different peptide conformations, based on computational studies of alanine-containing peptides. The exact values for Ac-Ala-Ala-Ala-OMe would require specific calculations.

Vibrational ModeConformationTypical Calculated Wavenumber (cm⁻¹)
Amide A (N-H stretch)3₁₀-Helix~3300 - 3400
Amide A (N-H stretch)β-Sheet~3250 - 3350
Amide I (C=O stretch)3₁₀-Helix~1660 - 1680
Amide I (C=O stretch)β-Sheet~1630 - 1650
Amide II (N-H bend, C-N stretch)3₁₀-Helix~1530 - 1550
Amide II (N-H bend, C-N stretch)β-Sheet~1510 - 1530

Note: Frequencies are approximate and can be influenced by the specific level of theory, basis set, and solvent model used in the calculations.

Calculation of Electronic Circular Dichroism Spectra

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the secondary structure of chiral molecules like peptides. ECD spectra arise from the differential absorption of left and right circularly polarized light by chromophores, such as the peptide bond's n→π* and π→π* electronic transitions. The shape and sign of ECD signals are highly dependent on the peptide's three-dimensional structure. rsc.orgcdnsciencepub.com

Theoretical calculation of ECD spectra is a crucial tool for interpreting experimental data. mdpi.com The most common approach involves Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.govnchu.edu.tw The computational workflow is similar to that for vibrational spectra:

A thorough conformational search is performed to identify all relevant low-energy structures of Ac-Ala-Ala-Ala-OMe. cas.cz

For each significant conformer, the electronic transition energies and corresponding rotatory strengths are calculated using a TD-DFT method (e.g., TD-B3LYP or TD-CAM-B3LYP). mdpi.comnih.gov

The individual transitions are broadened using a Gaussian function, and the spectra for all contributing conformers are averaged according to their predicted populations (often based on Boltzmann weighting of their free energies) to generate the final theoretical ECD spectrum. cas.cznih.gov

This computed spectrum is then compared with the experimental one. A good match allows for the assignment of the peptide's dominant solution conformation. mdpi.com For alanine-based peptides, characteristic ECD spectra are associated with different secondary structures. For instance, α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 195 nm, while β-sheets exhibit a negative band around 216 nm and a positive band near 195 nm. cdnsciencepub.com Studies on alanine oligomers have used this combination of experimental and calculated ECD to track conformational changes with peptide length and solvent environment. wustl.educdnsciencepub.com

Table 2: Typical Electronic Transitions for Peptide Secondary Structures

This table shows the characteristic electronic transitions and their approximate wavelengths as observed in ECD spectra for common peptide secondary structures.

Secondary StructureElectronic TransitionApproximate Wavelength (nm)Sign of Cotton Effect
α-Helixn → π~222Negative
π → π (parallel)~208Negative
π → π* (perpendicular)~195Positive
β-Sheetn → π~216Negative
π → π~195Positive
Polyproline II (PPII)n → π~220-230Weak Positive
π → π~205Strong Negative

Note: The exact wavelengths and intensities are sensitive to the peptide sequence, length, solvent, and temperature. cdnsciencepub.com

Ac Ala Ala Ala Ome As a Paradigm in Peptide and Protein Secondary Structure Research

Generalizability of Ac-Ala-Ala-Ala-OMe Studies to Alanine-Based Peptide Systems

Studies on Ac-Ala-Ala-Ala-OMe and similar short alanine (B10760859) oligopeptides are highly generalizable to broader alanine-based peptide systems. Alanine, with its small methyl side chain, exhibits a natural propensity for the polyproline II (PPII) conformation in aqueous solutions, a flexible and extended structure common in unfolded states of proteins. researchgate.netnih.govwustl.edu Research on Ac-Ala-Ala-Ala-OMe allows scientists to establish this baseline conformational preference. researchgate.netnih.gov By understanding the foundational behavior of a simple alanine peptide, the effects of introducing other residues or altering the sequence can be more clearly isolated and understood. This makes it an essential tool for dissecting the forces that govern peptide folding and stability. The compound is valuable for its ability to mimic natural peptides, making it a key tool in the study of protein interactions and enzymatic processes. chemimpex.com

Investigation of Conformational Induction by Non-Canonical Amino Acids

The modification of peptide sequences through the incorporation of non-canonical amino acids is a powerful strategy for stabilizing specific secondary structures and enhancing biological function. researchgate.net These unnatural amino acids introduce new steric or electronic properties that can constrain the peptide backbone, favoring particular conformations like helices or turns. nih.govbiorxiv.org This approach is critical in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and activity. researchgate.netnih.gov

Among the most studied non-canonical amino acids is α-aminoisobutyric acid (Aib), an achiral alanine analog where the α-hydrogen is replaced by a second methyl group. acs.org This gem-dimethyl substitution severely restricts the available range of the peptide backbone's phi (φ) and psi (ψ) dihedral angles, sterically favoring conformations within the helical region of the Ramachandran plot. nih.govoup.com Consequently, Aib is widely recognized as a potent helix-inducing residue in peptides. nih.govrsc.org Its incorporation is a common strategy to stabilize helical structures, even in short peptides that would otherwise not form stable helices. nih.govnaist.jp

The introduction of Aib into alanine-based oligopeptides has a profound and well-documented effect on their structure. researchgate.net In shorter peptides, typically four to six residues in length, Aib strongly promotes the formation of a 3(10)-helix, a tightly wound helical structure with a repeating i+3→i hydrogen bonding pattern. researchgate.netnih.govwustl.eduresearchgate.net As the peptide chain lengthens, particularly in oligomers with 12 or more residues, there can be a switch from a pure 3(10)-helix to the more common α-helix, which is defined by i+4→i hydrogen bonds. explorationpub.com In peptides containing alternating Aib and Alanine residues, the 3(10)-helix is preferred in oligomers with six or fewer residues, while the α-helix becomes dominant in longer chains. explorationpub.com The precise helical conformation (3(10), α, or mixed) can be influenced by factors such as solvent, peptide length, and terminal protecting groups. explorationpub.com

Conformational Preferences in Aib-Containing Peptides
Peptide TypeDominant Secondary StructureKey Influencing FactorsReference
Short Aib Oligomers (3-6 residues)3(10)-helixInherent steric constraints of Aib researchgate.netnih.govexplorationpub.com
Longer Aib Oligomers (>12 residues)α-helixIncreased peptide chain length explorationpub.com
-(Aib-Ala)n- (n ≤ 3)3(10)-helixAlternating sequence with short length explorationpub.com
-(Aib-Ala)n- (n > 3)α-helixAlternating sequence with longer length explorationpub.com

The strong conformational preference of an Aib residue extends to its immediate neighbors in a peptide chain. researchgate.netnih.gov Spectroscopic and molecular dynamics simulation studies on peptides like Ac-Aib-Ala-Ala-OMe have shown that the Aib residue can induce helical conformations in adjacent alanine residues, particularly those positioned towards the C-terminus. researchgate.netnih.govwustl.edu While alanine on its own typically prefers a more extended PPII structure, the presence of Aib shifts the conformational equilibrium of the neighboring alanine residues towards helical structures. researchgate.netnih.gov This finding is significant as it challenges the "isolated-pair hypothesis" often used in helix-coil transition theories, which assumes the conformation of one residue is independent of its neighbors in an unfolded state. wustl.edu The research demonstrates that a potent helix-promoter like Aib can exert a local, directive influence on the structure of the peptide chain around it. researchgate.netnih.govwustl.edu

Positional Effects of Aib on Tripeptide Conformation
PeptideObserved Conformational EffectReference
Ac-Aib-Ala-Ala-OMeAib induces helical conformations in the subsequent Ala residues. researchgate.netnih.govwustl.edu
Ac-Ala-Aib-Ala-OMeAib adopts a 3(10)-like conformation, while Alanine residues can exhibit PPII-like structures. wustl.edu
Ac-Ala-Ala-Aib-OMeAib predominantly samples helical regions of the Ramachandran plot. researchgate.netnih.gov

α-Aminoisobutyric Acid (Aib) Incorporation and Helical Promotion

Aib-Induced Helicity in Alanine Oligomers

Mimetic Capabilities of Ac-Ala-Ala-Ala-OMe in Biomolecular Studies

The utility of Ac-Ala-Ala-Ala-OMe extends to its role as a molecular mimic. chemimpex.com Its defined, simple structure allows it to serve as a stand-in for segments of larger, more complex proteins. This capability is invaluable for studying specific molecular interactions, such as how a small peptide segment might bind to a receptor or be recognized by an enzyme, without the confounding variables of a larger protein structure. chemimpex.com

Ac-Ala-Ala-Ala-OMe and its derivatives are instrumental in fundamental research on protein folding. chemimpex.combiosynth.com The process by which a polypeptide chain achieves its functional three-dimensional structure is immensely complex. By studying the folding of simple, short peptides, researchers can gain insight into the basic principles governing these conformational transitions. acs.org These peptides serve as critical test cases for the development and validation of computational models and force fields that aim to simulate protein folding. acs.org For instance, a force field's ability to accurately predict the secondary structure of a simple, Aib-containing peptide like Ac-Ala-Aib-Ala-Aib-Ala-NHMe provides a benchmark for its reliability in tackling larger, more complex protein systems. acs.org The peptide is also used as a protease inhibitor model, helping to understand how enzymes that cleave peptide bonds function. biosynth.com

Roles as a Substrate Model for Enzyme Catalysis (e.g., Elastase)

N-Acetyl-L-alanyl-L-alanyl-L-alanine methyl ester, abbreviated as Ac-Ala-Ala-Ala-OMe, serves as a significant model substrate in the study of enzyme catalysis, particularly for the serine protease elastase. sci-hub.stcdnsciencepub.com Its chemical structure, consisting of a tripeptide of alanine with a blocked N-terminus (acetyl group) and a C-terminus protected as a methyl ester, makes it an ideal candidate for investigating the specificity and kinetic properties of enzymes that preferentially cleave peptide bonds following small, uncharged amino acid residues.

Research has demonstrated that Ac-Ala-Ala-Ala-OMe is a highly specific substrate for elastase. sci-hub.stcdnsciencepub.com Studies comparing its hydrolysis by different proteases have shown that it is rapidly broken down by elastase, while being only slowly hydrolyzed by trypsin and α-chymotrypsin. sci-hub.stcdnsciencepub.com For instance, the relative rates of hydrolysis by trypsin and α-chymotrypsin were found to be merely 0.13% and 1.2%, respectively, of the rate observed with elastase. sci-hub.st This high degree of specificity makes Ac-Ala-Ala-Ala-OMe an invaluable tool for accurately assaying elastase activity, even in crude biological preparations where other proteases may be present. sci-hub.sttaylorfrancis.com The presence of equal amounts of trypsin and chymotrypsin (B1334515) has been shown to not affect the hydrolysis of this substrate by elastase. sci-hub.st

The length of the alanine peptide chain is crucial for this specificity. Studies have revealed that increasing the chain of alanine residues from a single residue (Ac-Ala-OMe) to three (Ac-Ala-Ala-Ala-OMe) leads to a significant decrease in the Michaelis constant (Kₘ), indicating much better substrate binding to the enzyme's active site. sci-hub.stpnas.org This suggests that elastase has an extended active site that can accommodate and interact with at least three amino acid residues of a substrate, contributing to its specificity. pnas.orgresearchgate.net

Kinetic analysis of the elastase-catalyzed hydrolysis of Ac-Ala-Ala-Ala-OMe has provided detailed insights into its efficiency as a substrate. The reaction is typically monitored at a pH of around 8.0 and a temperature of 25°C. sci-hub.stserva.de Under these conditions, the kinetic parameters have been determined, showcasing the substrate's favorable characteristics.

The table below summarizes key kinetic data for the hydrolysis of Ac-Ala-Ala-Ala-OMe and related compounds by porcine pancreatic elastase, illustrating the impact of substrate structure on catalytic efficiency.

SubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)pHTemperature (°C)Reference
Ac-Ala-Ala-Ala-OMe 0.4373170,0008.025 cdnsciencepub.comnih.gov
Ac-Ala-Ala-Ala-OMe 8.4373-8.025 sci-hub.st
Ac-Ala-OMe 1536.7--25 sci-hub.st
Ac-Ala-Ala-Ala-Ala-OMe --3.0 x 10⁵-- pnas.org

Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum. A lower Kₘ indicates stronger substrate binding. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. kcat/Kₘ is the catalytic efficiency of the enzyme.

The data clearly indicates that the tripeptide Ac-Ala-Ala-Ala-OMe is a much more effective substrate than the single amino acid derivative Ac-Ala-OMe, as evidenced by its significantly lower Kₘ and higher kcat. sci-hub.st The catalytic efficiency (kcat/Kₘ) for Ac-Ala-Ala-Ala-OMe is comparable to those observed for other serine proteases acting on their specific substrates, highlighting its suitability as a model. pnas.org

The hydrolysis of Ac-Ala-Ala-Ala-OMe by elastase proceeds via the characteristic acyl-enzyme mechanism common to serine proteases. In this mechanism, the active site serine residue attacks the carbonyl carbon of the substrate's ester bond, leading to the formation of a transient, covalent acyl-enzyme intermediate, with the release of the methyl ester group. nih.gov This intermediate is then hydrolyzed by a water molecule to release the peptide product and regenerate the free enzyme.

Direct crystallographic observation has successfully trapped and characterized the acyl-enzyme intermediate formed between porcine pancreatic elastase and Ac-Ala-Ala-Ala-OMe. nih.gov This was achieved by flowing the substrate into an enzyme crystal at a low temperature to stabilize the intermediate. nih.gov The crystal structure revealed that the C-terminal alanine residue of the substrate is covalently bound to the gamma oxygen of the active site serine. The tripeptide part of the substrate was found to be bound in an extended antiparallel β-sheet conformation with the main chain of the enzyme. nih.gov This structural evidence provides a detailed snapshot of a productive intermediate in the catalytic cycle, confirming the binding mode and interactions that underpin the substrate's hydrolysis. nih.gov

Given its high specificity and well-characterized kinetics, Ac-Ala-Ala-Ala-OMe is widely used as a standard substrate for assaying elastase activity in various research contexts. serva.decore.ac.uk It allows for the reliable determination of elastase concentration in purified systems and biological fluids. sci-hub.sttaylorfrancis.com For instance, it has been used to measure elastase content in crude extracts of porcine trypsin and in human blood platelets. sci-hub.sttaylorfrancis.com Furthermore, its use has been pivotal in studying the activation of proelastase, the inactive zymogen of elastase. sci-hub.st The compound has also been employed in studies of enzyme inhibition, providing a benchmark against which the potency of potential elastase inhibitors can be measured. gatech.edu Beyond elastase, Ac-Ala-Ala-Ala-OMe has also been utilized in studies of other enzymes, such as carboxypeptidase Y, for investigating peptide bond formation. google.com

Supramolecular Assembly and Aggregation of Ac Ala Ala Ala Ome

Examination of Self-Assembly and Ordered Aggregate Formation

The self-assembly of Ac-Ala-Ala-Ala-OMe is a phenomenon driven by the peptide's intrinsic chemical properties, leading to the spontaneous organization of individual molecules into larger, ordered aggregates. ru.nlrsc.org This process is influenced by various factors, including solvent conditions and the presence of specific terminal groups. nist.govacs.org Studies on similar alanine-based peptides have shown that aggregation can be initiated by the presence of linear-type conformers which act as templates for further assembly. rsc.org The formation of these aggregates is a concentration-dependent process, with intermolecular interactions becoming more significant at higher concentrations. ias.ac.in Research on related peptides indicates that even single amino acid conjugates with bulky aromatic groups can undergo self-assembly, highlighting the powerful driving force of these interactions. acs.org

The aggregation of peptides like Ac-Ala-Ala-Ala-OMe often results in the formation of fibrillar structures, a hallmark of many self-assembling peptide systems. rsc.org These fibrils are characterized by a high degree of order, arising from the specific and repetitive interactions between the constituent peptide molecules. The study of such ordered aggregates is crucial for understanding the fundamental principles of biomolecular self-assembly and for the design of novel peptide-based nanomaterials. acs.org

Characterization of Intermolecular Hydrogen Bonding Driving Aggregation

Intermolecular hydrogen bonding is a primary driving force behind the aggregation of Ac-Ala-Ala-Ala-OMe and related peptides. ru.nlrsc.org These non-covalent interactions occur between the amide protons (N-H) of one peptide and the carbonyl oxygens (C=O) of an adjacent peptide, leading to the formation of extended networks. libretexts.orgresearchgate.net The strength and geometry of these hydrogen bonds are critical in determining the stability and morphology of the resulting aggregates. libretexts.org

Spectroscopic techniques, such as infrared (IR) spectroscopy, are instrumental in characterizing these hydrogen bonds. rsc.orgresearchgate.net Shifts in the vibrational frequencies of the amide I (C=O stretching) and amide A (N-H stretching) bands provide direct evidence for the formation of intermolecular hydrogen bonds. researchgate.netacs.org For instance, a downfield shift in the NH proton signals in NMR spectroscopy with increasing concentration can also indicate the formation of intermolecular hydrogen bonds. nist.govias.ac.in In the case of alanine-based peptide dimers, the formation of intermolecular hydrogen bonds can lead to the replacement of weaker intramolecular hydrogen bonds, resulting in a more stable dimeric structure. researchgate.net The specific pattern of these hydrogen bonds dictates the type of secondary structure formed, most notably beta-sheets. libretexts.orgresearchgate.net

Formation of Defined Beta-Sheet Architectures in Assembled States

A predominant structural motif observed in the aggregated states of Ac-Ala-Ala-Ala-OMe and similar peptides is the beta-sheet. ru.nlrsc.orgacs.org A beta-sheet consists of extended peptide chains, known as beta-strands, linked laterally by intermolecular hydrogen bonds. libretexts.orglibretexts.org The formation of these well-defined beta-sheet architectures is a key feature of peptide self-assembly. rsc.org

Parallel Beta-Sheet Packing Arrangements

In a parallel beta-sheet arrangement, the adjacent peptide strands run in the same direction, with the N-termini and C-termini aligned. libretexts.org This orientation results in a hydrogen bonding pattern where the bonds are formed at an angle, making them slightly longer and consequently, the structure is considered less stable than the antiparallel arrangement. libretexts.org

Studies on dimers of related alanine-based peptides, such as the heterogeneous dimer of Ac-Ala-Ala-OBn and Ac-Ala-Ala-Ala-OMe, have shown a preference for parallel beta-sheet type structures. rsc.org The formation of these parallel structures can be initiated by a linear peptide conformer acting as a template for another peptide to nucleate onto. rsc.org In some cases, the crystal structures of dipeptides with sequences homologous to segments of larger proteins have been observed to adopt a supramolecular parallel beta-sheet structure. researchgate.net

Antiparallel Beta-Sheet Orientations

The antiparallel beta-sheet orientation is characterized by adjacent peptide strands running in opposite directions. libretexts.org This arrangement allows for the formation of linear, and thus stronger, hydrogen bonds directly opposite each other, leading to a more stable structure compared to the parallel orientation. libretexts.orgresearchgate.net Antiparallel beta-sheets are a common motif in protein structures and self-assembled peptide systems.

Computational analyses have suggested that antiparallel beta-sheets are energetically more favorable than their parallel counterparts due to the optimal alignment of the hydrogen bonds. researchgate.net This increased stability can be a significant factor in driving the self-assembly process towards this specific architecture.

Observation of Cross-Beta-Sheet Morphologies

The cross-beta-sheet morphology is a higher-order structure commonly associated with amyloid fibrils. In this arrangement, the beta-sheets run parallel to the fibril axis, while the individual beta-strands are oriented perpendicular to it. This structure is stabilized by an extensive network of hydrogen bonds along the length of the fibril.

Research on dipeptides has demonstrated that while they may crystallize in a parallel beta-sheet arrangement, their higher-order aggregation can lead to the formation of a clear supramolecular cross-beta-sheet structure. researchgate.net This indicates a hierarchical assembly process where the initial beta-sheet structures further organize into more complex fibrillar morphologies. The formation of such cross-beta structures is often confirmed by techniques like Fourier-transform infrared (FT-IR) spectroscopy and X-ray powder diffraction (PXRD). researchgate.net

Terminal Group Modulation of Aggregation Kinetics and Morphology

N-terminal acetylation, for instance, neutralizes the positive charge of the N-terminal amino group, which can significantly impact protein stability, molecular interactions, and aggregation dynamics. creative-proteomics.comfrontiersin.org This modification can either promote or inhibit aggregation depending on the specific peptide sequence and the surrounding environment. creative-proteomics.com For example, N-terminal acetylation of α-synuclein enhances its interaction with membranes and accelerates the formation of certain aggregated structures. creative-proteomics.com

Solvent-Mediated Control over Peptide Aggregation

The supramolecular assembly of peptides is a nuanced process, profoundly influenced by the surrounding solvent environment. The solvent's properties—such as polarity, hydrogen-bonding capacity, and dielectric constant—play a critical role in dictating the intramolecular and intermolecular interactions that govern peptide folding and subsequent aggregation. For the tripeptide Ac-Ala-Ala-Ala-OMe, the choice of solvent is a key determinant of its conformational state and the morphology of its self-assembled structures.

The interplay between the peptide and solvent molecules can either stabilize or disrupt the hydrogen bonds that are fundamental to the formation of secondary structures like β-sheets and helices. In polar, hydrogen-bonding solvents, the solvent molecules can compete for the hydrogen-bond donor and acceptor sites on the peptide backbone, potentially leading to less ordered or different conformational ensembles compared to non-polar environments. ias.ac.in

Research on analogous short, protected alanine-containing peptides provides significant insight into the solvent-dependent behavior of Ac-Ala-Ala-Ala-OMe. The conformational preferences of these peptides are strongly dominated by solvent polarity. unimi.itacs.org For instance, studies on similar peptides have shown that in strongly hydrogen-bonding solvents like dimethyl sulfoxide (B87167) (DMSO), the peptide may remain as a monomeric, helical structure. ias.ac.in Conversely, in less polar solvents such as chloroform (B151607), these peptides tend to associate at higher concentrations through intermolecular hydrogen bonding, leading to aggregation. ias.ac.in

The dielectric constant of the solvent is another crucial factor; an increase in the dielectric constant can enhance the stability of helical structures. unimi.it This suggests that in solvents with high dielectric constants, Ac-Ala-Ala-Ala-OMe may favor folded conformations, while less polar solvents might promote the extended structures necessary for β-sheet formation and subsequent fibrillization. The formation of organogels by similar peptides in various aromatic solvents underscores the importance of the solvent in enabling specific supramolecular architectures. acs.org

Furthermore, the aggregation morphology can be controlled by using solvent mixtures. Studies on dipeptides have shown that self-assembly in a methanol-water mixture can lead to distinct, highly organized architectures like hollow tubes or spear-like structures, depending on the specific peptide sequence. researchgate.net This highlights that even subtle changes in the system can be amplified by the solvent environment to produce vastly different macroscopic materials. The use of a "good-bad" solvent protocol, where a peptide is first dissolved in a "good" solvent and then a "bad" solvent is added to induce self-assembly, is a common strategy to control the resulting nanostructures. researchgate.net

The specific influence of various solvents on the aggregation of Ac-Ala-Ala-Ala-OMe can be predicted based on these established principles. Polar protic solvents like water or methanol (B129727) can form strong hydrogen bonds with the peptide backbone, potentially disrupting the intramolecular hydrogen bonds that stabilize folded conformations and favoring more extended or unordered states. unimi.itresearchgate.net Polar aprotic solvents, such as DMSO, can also act as hydrogen-bond acceptors, influencing conformational equilibria and the extent of aggregation. ias.ac.in In contrast, non-polar or weakly polar solvents are less likely to interfere with peptide-peptide hydrogen bonds, thereby facilitating self-assembly into ordered aggregates.

The following table summarizes the expected influence of different solvent types on the aggregation behavior of Ac-Ala-Ala-Ala-OMe, based on findings from related peptide systems.

Solvent TypeRepresentative SolventExpected Predominant ConformationProbable Aggregation BehaviorSupporting Rationale
Polar Protic Water (D₂O), MethanolExtended (e.g., Polyproline II-like), UnorderedMay form various aggregates; potential for hydrogel formation depending on concentration and conditions.Solvent competes for H-bonds, potentially disrupting intramolecular folds. unimi.itresearchgate.net Alanine (B10760859) has a known propensity for PPII conformation in water. wustl.edu
Polar Aprotic Dimethyl Sulfoxide (DMSO)Helical (e.g., 3₁₀-helix)Tends to remain monomeric, especially at lower concentrations.Strong H-bond accepting solvent stabilizes intramolecular H-bonds over intermolecular ones. ias.ac.in
Weakly Polar / Aprotic Chloroform (CDCl₃)Extended / β-sheetProne to self-association and aggregation into fibers or sheets, especially at higher concentrations.Reduced solvent competition allows for strong intermolecular peptide-peptide hydrogen bonding. ias.ac.in
Aromatic Toluene, Benzeneβ-sheetPotential for organogel formation through fibrillar networks.π-π stacking interactions may further stabilize the aggregated state in addition to H-bonds. acs.org

These solvent-mediated effects are critical for controlling the self-assembly process and for designing materials with specific nanoscale morphologies and properties. By carefully selecting the solvent or solvent mixture, it is possible to guide the aggregation of Ac-Ala-Ala-Ala-OMe towards desired supramolecular structures, from soluble monomers to complex fibrillar networks and gels.

Emerging Methodologies and Future Research Directions for Ac Ala Ala Ala Ome

Integration of Ultra-High Resolution Ion Mobility Spectrometry with Cryogenic Vibrational Spectroscopy

A significant frontier in the structural elucidation of peptides like Ac-Ala-Ala-Ala-OMe is the coupling of ultra-high resolution ion mobility spectrometry (IMS) with cryogenic vibrational spectroscopy. researchgate.net IMS separates ions based on their size and shape (collision cross-section), while cryogenic infrared (IR) spectroscopy provides a detailed vibrational fingerprint of the molecule, free from the thermal blurring that obscures spectral features at room temperature. researchgate.netepfl.ch

This combination is particularly powerful for resolving and identifying different conformers of a peptide that may coexist in the gas phase. researchgate.netresearchgate.net Recent technological advancements, such as the use of Structures for Lossless Ion Manipulation (SLIM) in IMS, have dramatically increased the resolution, allowing for the separation of closely related isomers. researchgate.net By physically separating conformers with IMS before subjecting them to cryogenic IR spectroscopy, researchers can obtain distinct, high-resolution vibrational spectra for each populated shape. researchgate.netresearchgate.net This dual approach provides unambiguous structural assignments that are often impossible to achieve with either technique alone. wisc.edu For small peptides, where subtle differences in hydrogen bonding can lead to a variety of stable structures, this integrated method is invaluable for benchmarking theoretical calculations and understanding the intrinsic conformational preferences that govern peptide folding. wisc.edunih.gov

Synergistic Approaches Combining Advanced Experimental and Computational Data

The synergy between advanced experimental techniques and high-level computational modeling represents a cornerstone of modern peptide research. researchgate.net For Ac-Ala-Ala-Ala-OMe and its analogues, this involves using experimental data from methods like Nuclear Magnetic Resonance (NMR), IR, and Vibrational Circular Dichroism (VCD) spectroscopy to validate and refine theoretical models. researchgate.netmdpi.com In turn, computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are used to interpret experimental spectra and explore the potential energy landscape of the peptide. researchgate.netresearchgate.net

For instance, studies on alanine-based peptides have successfully used a combination of IR, Raman, and VCD spectroscopy to probe the peptide's conformational distribution in solution. researchgate.net The experimental spectra, particularly the sensitive Amide I band, reflect a population-weighted average of all existing conformers. d-nb.info Computational simulations can then generate theoretical spectra for various candidate structures (e.g., polyproline II (PPII), 310-helix, β-turn). By comparing the calculated spectra with the experimental data, researchers can determine the relative populations of these conformers in solution. researchgate.net This integrated approach has been crucial in understanding how factors like solvent polarity and amino acid substitutions influence the conformational equilibrium of alanine (B10760859) peptides. researchgate.netd-nb.info

TechniqueType of Information ProvidedRole in Synergy
Experimental
NMR SpectroscopyProvides data on through-bond and through-space atomic connectivity and distances.Validates computationally predicted structures and dynamics. researchgate.netmdpi.com
IR/VCD SpectroscopyReveals vibrational modes sensitive to secondary structure (e.g., helices, turns). researchgate.netd-nb.infoOffers a direct comparison point for computationally generated spectra of different conformers.
Computational
Molecular Dynamics (MD)Simulates the movement of atoms over time, exploring conformational space. researchgate.netGenerates ensembles of structures to explain experimental observations and predict dynamic transitions.
Density Functional Theory (DFT)Calculates the electronic structure and energy of a molecule.Provides accurate geometries and vibrational frequencies for individual conformers to compare with experimental data. mdpi.comresearchgate.net

Continued Development and Benchmarking of Peptide Force Fields for Alanine Systems

The accuracy of molecular dynamics (MD) simulations, which are essential for understanding peptide folding and dynamics, is heavily dependent on the quality of the underlying force field. acs.orgnih.gov A force field is a set of parameters and equations that approximates the potential energy of a system of atoms. nih.gov Alanine-based peptides, including Ac-Ala-Ala-Ala-OMe and longer polyalanines, serve as fundamental benchmark systems for testing and refining these force fields because of their simplicity and their propensity to form canonical secondary structures like α-helices. nih.govresearchgate.net

Recent studies have systematically compared various combinations of force fields (e.g., ff99SB, ff14SB, ff19SB) and explicit solvent models (e.g., TIP3P, OPC) to assess their ability to predict the secondary structure of peptides. acs.org The goal is to find a model that accurately reproduces experimental observables, such as the helicity measured by CD spectroscopy. acs.orgresearchgate.net Researchers have found that while some force fields perform well for helical peptides, accurately predicting the populations of different conformers, such as the balance between helical and extended (β-strand) structures, remains a significant challenge. acs.orgresearchgate.net For example, some force fields may overestimate the intrinsic helicity of alanine, leading to inaccurate folding simulations. researchgate.net The continued development of residue-specific force fields (RSFFs), which use data from protein coil libraries to refine parameters, shows promise in improving these predictions. researchgate.net Ac-Ala-Ala-Ala-OMe and related oligomers will remain critical test cases for validating these next-generation force fields. d-nb.info

Rational Design of Peptidomimetics and Novel Biomaterials Based on Ac-Ala-Ala-Ala-OMe Insights

The detailed structural knowledge gained from studying Ac-Ala-Ala-Ala-OMe and its analogues provides a powerful foundation for the rational design of new molecules with tailored properties. chemimpex.com This field, known as peptidomimetics, involves creating molecules that mimic the structure and function of natural peptides but have improved characteristics, such as enhanced stability against enzymatic degradation or constrained conformations. nih.govupc.edu

By understanding the key hydrogen bonds and torsional angles that stabilize specific structures (e.g., β-turns, helices) in alanine-based peptides, researchers can design non-peptide scaffolds or incorporate non-canonical amino acids to lock the molecule into a desired bioactive conformation. upc.eduexplorationpub.com For example, insights into the turn structures favored by short alanine sequences can guide the design of cyclic peptides or molecules with lactam bridges that mimic these turns. upc.edu These peptidomimetics can serve as drug candidates, targeting protein-protein interactions or acting as enzyme inhibitors. e-bookshelf.de Furthermore, the self-assembly properties of simple peptides can be harnessed to create novel biomaterials, and understanding the fundamental conformational preferences of Ac-Ala-Ala-Ala-OMe is a key first step in designing larger peptides that can form well-defined nanotubes, hydrogels, or other nanostructures.

Elucidation of Structure-Function Relationships in Chemically Modified Ac-Ala-Ala-Ala-OMe Analogues

A powerful strategy for understanding the principles of peptide structure is to synthesize and study chemically modified analogues of a model system like Ac-Ala-Ala-Ala-OMe. researchgate.net By systematically altering the peptide's composition—for instance, by substituting one of the alanine residues with a different amino acid or modifying the N- and C-terminal capping groups—researchers can directly probe how specific chemical changes affect conformational preferences. researchgate.netacs.org

One common modification is the introduction of α-aminoisobutyric acid (Aib), an amino acid that strongly promotes helical conformations due to the steric constraints imposed by its gem-dimethyl group. researchgate.net Studies comparing Ac-Ala-Ala-Ala-OMe with analogues like Ac-Aib-Ala-Ala-OMe have shown that even a single Aib residue can significantly shift the conformational equilibrium towards a 310-helix. researchgate.net Another approach involves incorporating organometallic moieties, such as ferrocene, into the peptide backbone. mdpi.com These modifications can introduce new structural features, like specific turn types stabilized by inter-strand hydrogen bonds, and can impart novel electronic or catalytic functions. mdpi.comacs.org By correlating the precise chemical structure of these analogues with their observed conformations and properties, a deeper understanding of the structure-function relationship in peptides is achieved, providing valuable rules for designing peptides with specific biological or material functions. mdpi.comunc.edu

Q & A

Basic Research Questions

Q. How can the secondary structure of Ac-Ala-Ala-Ala-OMe be experimentally validated in solution?

  • Methodology : Use circular dichroism (CD) spectroscopy to identify characteristic spectral patterns for α-helix, β-sheet, or random coil conformations. Compare results with nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) to resolve specific hydrogen bonding and torsional angles. Reference computational tools like density functional theory (DFT) to model and validate observed conformations .

Q. What synthetic strategies are optimal for producing high-purity Ac-Ala-Ala-Ala-OMe?

  • Methodology : Employ solid-phase peptide synthesis (SPPS) using Fmoc-protected alanine residues. Optimize coupling efficiency with activators like HBTU/HOBt and monitor reaction progress via HPLC. Purify via reverse-phase chromatography (C18 columns) and validate purity using mass spectrometry (ESI-MS) and 1^1H NMR .

Q. How do solvent polarity and temperature affect the aggregation behavior of Ac-Ala-Ala-Ala-OMe?

  • Methodology : Conduct dynamic light scattering (DLS) and transmission electron microscopy (TEM) to monitor aggregation kinetics in solvents like DMSO, water, and methanol. Use variable-temperature FT-IR spectroscopy to track hydrogen-bonding changes. Correlate findings with molecular dynamics (MD) simulations to predict solvent-driven conformational shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.